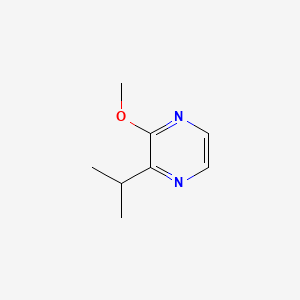

2-Isopropyl-3-methoxypyrazine

Description

Isopropyl methoxypyrazine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOPKICPEQUPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067147 | |

| Record name | Isopropyl methoxy pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120.00 to 125.00 °C. @ 20.00 mm Hg | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25773-40-4, 93905-03-4 | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25773-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025773404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropyl-(3,5 or 6)-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093905034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3-Isopropylpyrazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazine, 2-methoxy-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl methoxy pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropylmethoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FL7L111A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropyl-3-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Sensory World of 2-Isopropyl-3-methoxypyrazine: A Technical Guide to Perception, Threshold, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent, naturally occurring aromatic compound that significantly influences the sensory profile of numerous foods, beverages, and even contributes to the chemical signaling of insects. Its distinct aroma, often described as green bell pepper, earthy, or reminiscent of potato skins, is perceptible at exceptionally low concentrations.[1] This technical guide provides an in-depth exploration of the sensory perception and odor threshold of IPMP, offering detailed experimental methodologies for its assessment and an overview of the initial stages of its biochemical perception.

Sensory Perception of this compound

The characteristic aroma of IPMP is a key component in the flavor profile of many products. In the wine industry, it is a defining characteristic of grape varieties such as Cabernet Sauvignon and Sauvignon Blanc, where it can be considered a desirable varietal note at low concentrations. However, at higher levels, it can be perceived as a fault, often described as "ladybug taint" when the multicolored Asian lady beetle (Harmonia axyridis) is inadvertently incorporated during wine processing. IPMP is also a significant contributor to the aroma of roasted coffee, where it can be associated with the "potato taste defect."[2]

The perception of IPMP's aroma is primarily orthonasal (smelling through the nose) and retronasal (aromas perceived in the mouth that travel to the nasal cavity during consumption). Its potent nature means that even trace amounts can have a significant sensory impact.

Odor Threshold of this compound

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For IPMP, this threshold is remarkably low, often in the parts-per-trillion (ng/L) range. The specific threshold can vary depending on the matrix in which it is present (e.g., water, wine, juice) and the method of sensory evaluation. The complexity of the matrix can influence the volatility and perception of IPMP, with components in wine potentially masking or enhancing its aroma. The following table summarizes reported odor threshold values for IPMP in various matrices.

| Matrix | Threshold Value (ng/L) | Method of Determination | Reference(s) |

| Red Wine | 1-2 | Sensory Analysis | [3] |

| White Wine | 0.3-1.6 | Sensory Analysis | [3] |

| Concord Grape Juice (Orthonasal) | 1.11 | ASTM E679 | [4] |

| Concord Grape Juice (Retronasal) | 1.02 | ASTM E679 | [4] |

| Niagara Grape Juice (Orthonasal) | 0.74 | ASTM E679 | [4] |

| Niagara Grape Juice (Retronasal) | 0.84 | ASTM E679 | [4] |

Experimental Protocols

Accurate determination of the sensory perception and odor threshold of IPMP relies on rigorous and standardized experimental protocols. The following sections detail the methodologies for sensory threshold determination and instrumental analysis.

Sensory Threshold Determination: ASTM E679 Ascending Forced-Choice Method of Limits

The ASTM E679 standard provides a systematic approach to determine the detection threshold of a substance.[5][6]

1. Panelist Selection and Training:

-

Screening: Potential panelists are screened for their sensory acuity, including their ability to detect basic tastes and a range of relevant aroma compounds.[6][7] This often involves tests to identify anosmia (smell blindness) to specific compounds.

-

Training: Selected panelists undergo training to familiarize them with the specific aroma of IPMP.[8][9] This involves exposure to reference standards of IPMP at various concentrations to ensure consistent recognition and description of the target aroma.[8][9] Panelists are also trained on the specific sensory testing protocol.[8]

2. Sample Preparation:

-

A stock solution of IPMP is prepared in a suitable solvent, such as ethanol.

-

A series of dilutions are prepared in the desired matrix (e.g., a neutral base wine, deionized water). The concentration steps are typically in a geometric progression (e.g., a factor of 2 or 3).[10]

-

For each concentration level, a set of three samples is prepared: two are blanks (the matrix without added IPMP), and one contains the IPMP at the specified concentration.[10]

3. Test Procedure (Ascending Forced-Choice Triangle Test):

-

Panelists are presented with the series of sample sets, starting with the lowest concentration and ascending to the highest.[1]

-

For each set of three, the panelist is required to identify the sample that is different from the other two, even if they have to guess. This is known as a forced-choice method.[1]

-

Panelists rinse with water between samples to minimize sensory fatigue.[11]

-

The concentration at which a panelist correctly identifies the odd sample in a statistically significant manner is determined as their individual threshold. The group threshold is then calculated from the individual thresholds, often as the geometric mean.[10]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[12] This allows for the identification of specific odor-active compounds in a complex mixture.

1. Sample Preparation:

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a common method for extracting volatile and semi-volatile compounds like pyrazines from liquid samples.[11][13] A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample (e.g., wine in a sealed vial). The volatile compounds adsorb to the fiber and are then thermally desorbed into the GC inlet.[11][13]

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the pyrazines from the aqueous sample into an immiscible organic solvent.[11]

2. GC-MS/O Analysis:

-

The extracted compounds are injected into a gas chromatograph, where they are separated based on their boiling points and affinity for the stationary phase of the GC column.[14]

-

The column effluent is split, with a portion going to a mass spectrometer (MS) for chemical identification and quantification, and the other portion going to an olfactometry port.[15]

-

A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each perceived aroma.[12]

3. Data Analysis:

-

The data from the MS and the olfactometry are correlated. The retention time of an odor event at the olfactometry port is matched with the retention time of a chemical compound identified by the MS.

-

This allows for the positive identification of the compound responsible for a specific aroma in the sample.

Signaling Pathway of this compound Perception

The perception of odors begins with the interaction of odorant molecules with specific olfactory receptors located on the cilia of olfactory sensory neurons in the nasal cavity. Recent research has identified the specific olfactory receptor that recognizes pyrazines, including IPMP.[8][16][17]

The OR5K1 Receptor: Studies have shown that the human olfactory receptor OR5K1 is a specialized receptor for pyrazines.[8][16][17] This receptor is highly conserved across various mammalian species, suggesting its evolutionary importance in detecting these compounds, which can be indicative of both food sources and potential dangers (e.g., predators).[8][16][17]

General Olfactory Signaling Cascade: Upon binding of an odorant molecule like IPMP to its specific G-protein coupled receptor (GPCR), such as OR5K1, a conformational change in the receptor is induced. This initiates an intracellular signaling cascade, which is a common mechanism for most odorant perception.[18][19][20]

-

Activation of G-protein: The activated olfactory receptor interacts with a heterotrimeric G-protein (specifically Gαolf in olfactory neurons). This interaction causes the Gα subunit to release GDP and bind GTP, leading to its activation and dissociation from the βγ subunits.[19][21]

-

Activation of Adenylyl Cyclase: The activated Gαolf subunit then binds to and activates the enzyme adenylyl cyclase type III.[19]

-

Production of cAMP: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger molecule. This leads to a rapid increase in the intracellular concentration of cAMP.[19]

-

Opening of Ion Channels: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron.[19]

-

Depolarization and Action Potential: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, leading to depolarization of the neuron's membrane. This depolarization, if it reaches the threshold, triggers an action potential.[19]

-

Signal Transmission to the Brain: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.

Conclusion

This compound is a molecule of significant interest in the fields of food science, sensory research, and chemical ecology. Its extremely low odor threshold and distinct aroma profile necessitate precise and standardized methods for its detection and quantification. The methodologies outlined in this guide, including sensory analysis based on the ASTM E679 standard and instrumental analysis using GC-O, provide a robust framework for researchers. Furthermore, the identification of the OR5K1 receptor and the elucidation of the subsequent signaling cascade offer a deeper understanding of the molecular basis of its perception. This knowledge is crucial for quality control in the food and beverage industry, for the development of novel flavors and fragrances, and for further research into the complex world of chemosensation.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. mdpi.com [mdpi.com]

- 3. opac.bhamada.ac.id [opac.bhamada.ac.id]

- 4. Wine sensory analysis - ESA, L’École supérieure des agricultures basée à Angers et Paris [groupe-esa.com]

- 5. enology.fst.vt.edu [enology.fst.vt.edu]

- 6. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]

- 7. Exploring Flavour and Aroma in Foods and Beverages: Advanced Techniques for VOC Analysis | Separation Science [sepscience.com]

- 8. papers.academic-conferences.org [papers.academic-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. fivesenses.com [fivesenses.com]

- 11. benchchem.com [benchchem.com]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Volatile and flavour analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. Wine Sensory Kit | Sensory Evaluation of Wine | FlavorActiV [flavoractiv.com]

- 18. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactome | Olfactory Signaling Pathway [reactome.org]

The Green Note Unveiled: A Technical Guide to the Discovery and History of Methoxypyrazines in Flavor Chemistry

For Immediate Release

A deep dive into the potent aroma compounds that define the signature "green" notes in everything from bell peppers to fine wines, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, history, and analytical methodologies surrounding methoxypyrazines.

First identified in the 1960s as products of Maillard reactions and Strecker degradation in heated foods, the pivotal moment in the history of methoxypyrazines in flavor science came in 1969 with the identification of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) as the character-impact compound in green bell peppers (Capsicum annuum) by Buttery et al.[1] This discovery marked the first time a methoxypyrazine was recognized as a key contributor to the aroma of a raw vegetable.[1] These nitrogen-containing heterocyclic compounds are renowned for their potent vegetative, grassy, and bell pepper aromas, perceptible to the human nose at exceptionally low concentrations, often in the parts-per-trillion (ng/L) range.[1][2]

The 1970s saw the confirmation of methoxypyrazines in other raw vegetables like peas and potatoes.[1] However, it was their discovery in the 1980s as key "varietal" aroma compounds in Sauvignon Blanc and Cabernet Sauvignon grapes and the resulting wines that revolutionized the world of enology.[1] This breakthrough directly linked specific chemical compounds to the characteristic and often polarizing "green" notes in these popular wine varietals.[3]

The subsequent decades brought significant advancements in analytical techniques, particularly the development and refinement of gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution assays in the 1990s, enabling precise quantification of these trace compounds.[1] The 2000s saw the beginning of the elucidation of the biosynthetic pathway of methoxypyrazines in plants, with the identification of key enzymes like O-methyltransferases.[1]

This guide provides a detailed exploration of the key methoxypyrazines, their sensory thresholds, and their concentrations in various food and beverage products. It also outlines a standard experimental protocol for their analysis and illustrates their biosynthetic pathway.

Quantitative Data Summary

The concentration of methoxypyrazines can vary significantly depending on the food matrix, environmental conditions, and processing methods. Similarly, the sensory detection threshold—the lowest concentration at which a substance can be detected by the human sense of smell—is remarkably low for these compounds.

| Methoxypyrazine Compound | Common Abbreviation | Typical Sensory Descriptor(s) | Sensory Detection Threshold (ng/L in Water) | Sensory Detection Threshold (ng/L in Wine) |

| 2-Isobutyl-3-methoxypyrazine | IBMP | Green bell pepper, vegetative, earthy | 1-2 | 2-16 (Red), ~1-6 (White)[2][4][5] |

| 2-Isopropyl-3-methoxypyrazine | IPMP | Green pea, earthy, asparagus | 1-2 | 2 (Red), ~0.32-1 (White)[2][5] |

| 2-sec-Butyl-3-methoxypyrazine | SBMP | Earthy, green | 1-2 | Lower than 11.2 (in some cases)[5] |

| 2-Ethyl-3-methoxypyrazine | ETMP | Roasted, nutty | 400-425 | Not typically found at sensory-active levels[5] |

| 3-Methyl-2-methoxypyrazine | MEMP | Roasted, nutty | 4000-7000 | Not typically found at sensory-active levels[4][5] |

| 2-Methoxy-3,5-dimethylpyrazine | MDMP | Roasted, nutty | - | - |

| Food/Beverage | Methoxypyrazine Compound(s) | Reported Concentration Range |

| Sauvignon Blanc Grapes | IBMP, IPMP, SBMP | IBMP: 0.6 - 78.5 ng/L; IPMP: 0.2 - 6.8 ng/L; SBMP: typically 0.1 - 1.0 ng/L[1][3][6] |

| Sauvignon Blanc Wine | IBMP, IPMP, SBMP | IBMP: 0.6 - 38.1 ng/L; IPMP: 0.9 - 5.6 ng/L; SBMP: typically 0.1 - 1.0 ng/L[1][3][6] |

| Cabernet Sauvignon Grapes | IBMP | Can reach up to 307 ng/L[5] |

| Cabernet Sauvignon Wine | IBMP, SBMP | IBMP: up to 56.3 ng/L; SBMP: 2-6 ng/L[5] |

| Merlot Wine | SBMP | 4-16 ng/L[5] |

| Green Bell Pepper | IBMP | Can be as high as 50,000 ng/L[7] |

| Green Peas | IPMP | Around 3,500 ng/L[7] |

| Beetroot | SBMP | Around 5,600 ng/L[7] |

| Green Coffee Beans | IBMP, IPMP, SBMP | IBMP is generally the most abundant[8][9] |

| Roasted Coffee | IPMP, IBMP, EDMP, FFT | IPMP and IBMP are associated with the "potato-taste defect"[10] |

Experimental Protocol: Quantification of Methoxypyrazines in Wine using Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a widely used method for the sensitive and accurate quantification of methoxypyrazines in wine.

1. Sample Preparation:

-

A known volume of wine (e.g., 10 mL) is placed into a 20 mL headspace vial.

-

A precise amount of a deuterated internal standard (e.g., d3-IBMP) is added to each sample. This is crucial for accurate quantification as it corrects for matrix effects and variations during sample preparation and analysis.

-

A salt, such as sodium chloride (e.g., 2 g), is often added to the vial to increase the volatility of the analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and placed in a temperature-controlled agitator.

-

The sample is incubated at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30 minutes) to allow the methoxypyrazines to partition into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 180°C, followed by a ramp of 20°C/min to 250°C and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Key ions for each target methoxypyrazine and the internal standard are monitored. For example, for IBMP, quantifying ion m/z 124 and qualifying ions m/z 94 and 151 are often used.

-

4. Quantification:

-

The concentration of each methoxypyrazine is determined by calculating the ratio of the peak area of the native compound to the peak area of its corresponding deuterated internal standard.

-

A calibration curve, prepared using standards of known concentrations, is used to convert this ratio into a concentration value (e.g., in ng/L).

Visualizations

Caption: Experimental workflow for methoxypyrazine analysis.

Caption: Proposed biosynthetic pathway of methoxypyrazines.

References

- 1. Methoxypyrazines in Sauvignon blanc Grapes and Wines | American Journal of Enology and Viticulture [ajevonline.org]

- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 3. Methoxypyrazines in Sauvignon blanc Grapes and Wines | American Journal of Enology and Viticulture [ajevonline.org]

- 4. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tdx.cat [tdx.cat]

- 6. researchgate.net [researchgate.net]

- 7. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of 2-Isopropyl-3-methoxypyrazine from Amino Acid Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-3-methoxypyrazine (IPMP), a potent aroma compound, from amino acid precursors. It covers both biosynthetic and chemical synthesis pathways, offering detailed experimental protocols and quantitative data where available. This document is intended to serve as a valuable resource for researchers in flavor chemistry, biotechnology, and pharmaceutical development.

Introduction

This compound (IPMP) is a nitrogen-containing heterocyclic compound known for its characteristic earthy, pea, and bell pepper aroma.[1] It is a key flavor component in many foods and beverages, including green bell peppers, peas, and some wines.[2][3] The biosynthesis of IPMP and other related methoxypyrazines is of significant interest for its impact on food quality and for potential applications in the flavor and fragrance industry. The analogous compound, 2-sec-butyl-3-methoxypyrazine (B29486) (SBMP), along with 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), are also significant contributors to the vegetative aromas in many fruits and vegetables.[4]

This guide will explore the primary amino acid precursor for IPMP biosynthesis, L-valine, and detail the proposed biosynthetic pathway. Furthermore, it will provide an in-depth look at the chemical synthesis of IPMP from valine derivatives, offering detailed experimental protocols for laboratory-scale preparation.

Biosynthesis of this compound

The biosynthesis of IPMP in plants and microorganisms is believed to follow a pathway analogous to that of other alkyl-methoxypyrazines.[4] The primary amino acid precursor for the isopropyl side chain of IPMP is L-valine.

The proposed biosynthetic pathway consists of two main stages:

-

Formation of the Hydroxypyrazine Intermediate: The initial step is hypothesized to be the condensation of a derivative of L-valine with a dicarbonyl compound, such as glyoxal (B1671930), to form the non-volatile intermediate, 3-isopropyl-2-hydroxypyrazine.[4]

-

O-Methylation: The final step involves the enzymatic methylation of the hydroxyl group of 3-isopropyl-2-hydroxypyrazine to yield the volatile and aromatic this compound. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4]

dot digraph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

L_Valine [label="L-Valine"]; Glyoxal [label="Glyoxal"]; Intermediate [label="3-Isopropyl-2-hydroxypyrazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; IPMP [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAM [label="S-Adenosyl-L-methionine (SAM)"]; SAH [label="S-Adenosyl-L-homocysteine (SAH)"]; OMT [label="O-Methyltransferase (OMT)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

L_Valine -> Intermediate [label="Condensation"]; Glyoxal -> Intermediate; Intermediate -> IPMP [label="Methylation"]; SAM -> OMT [arrowhead=none]; OMT -> SAH [dir=back]; OMT -> IPMP [style=dashed]; } END_DOT

Experimental Protocol: In Vitro O-Methyltransferase (OMT) Assay

This protocol is adapted from methods used for analogous methoxypyrazines and can be used to characterize the activity of OMT enzymes involved in IPMP biosynthesis.[4]

Materials:

-

3-Isopropyl-2-hydroxypyrazine (substrate)

-

S-Adenosyl-L-methionine (SAM) (methyl donor)

-

Purified O-methyltransferase enzyme or crude protein extract

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Stopping solution (e.g., 1 M HCl)

-

Ethyl acetate (B1210297) for extraction

-

GC-MS for analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, 3-isopropyl-2-hydroxypyrazine (e.g., 100 µM), and the OMT enzyme preparation.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding SAM (e.g., 50 µM).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stopping solution.

-

Extract the product, this compound, with an equal volume of ethyl acetate.

-

Analyze the organic phase by GC-MS to quantify the amount of IPMP formed.

Data Presentation:

| Parameter | Value |

| Substrate Concentration | 100 µM |

| SAM Concentration | 50 µM |

| Incubation Time | 60 min |

| Incubation Temperature | 30 °C |

| Enzyme Activity | (To be determined experimentally) |

Chemical Synthesis of this compound

The chemical synthesis of IPMP typically involves a two-step process: the formation of the hydroxypyrazine intermediate followed by methylation.

dot digraph "Chemical Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Valinamide [label="Valinamide"]; Glyoxal [label="Glyoxal"]; Hydroxypyrazine [label="3-Isopropyl-2-hydroxypyrazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Methylating_Agent [label="Methylating Agent\n(e.g., Methyl iodide)"]; IPMP [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Valinamide -> Hydroxypyrazine [label="Condensation"]; Glyoxal -> Hydroxypyrazine; Hydroxypyrazine -> IPMP [label="Methylation"]; Methylating_Agent -> IPMP; } END_DOT

Experimental Protocol: Synthesis of 3-Isopropyl-2-hydroxypyrazine

This protocol is based on the general procedure for the condensation of α-amino amides with glyoxal.

Materials:

-

L-Valinamide hydrochloride

-

Glyoxal (40% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve L-valinamide hydrochloride (1 equivalent) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of NaOH (2 equivalents) in methanol while maintaining the temperature at 0°C.

-

To this mixture, add glyoxal (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-isopropyl-2-hydroxypyrazine.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Methylation of 3-Isopropyl-2-hydroxypyrazine

Materials:

-

3-Isopropyl-2-hydroxypyrazine

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of 3-isopropyl-2-hydroxypyrazine (1 equivalent) in anhydrous THF.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation:

| Step | Reactants | Key Conditions | Product | Yield (%) |

| 1. Condensation | L-Valinamide HCl, Glyoxal | Methanol, NaOH, 0°C to RT | 3-Isopropyl-2-hydroxypyrazine | Variable |

| 2. Methylation | 3-Isopropyl-2-hydroxypyrazine, CH₃I | THF, NaH, 0°C to RT | This compound | Variable |

Note: Yields are highly dependent on reaction scale and purification efficiency and should be optimized.

Purification and Characterization

Purification:

-

Column Chromatography: Silica gel chromatography is a standard method for purifying both the hydroxypyrazine intermediate and the final IPMP product. A gradient of ethyl acetate in hexanes is typically effective.[5]

-

Distillation: For larger scale purification, vacuum distillation can be employed for the final IPMP product.

Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for identifying and quantifying IPMP. The mass spectrum of IPMP shows characteristic fragments that allow for its unambiguous identification.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecules.

Quantitative Data from Literature (for related compounds):

| Compound | Method | Yield (%) | Reference |

| 2-Isobutyl-3-methoxypyrazine | Chemical Synthesis | ~50 | [7] |

Conclusion

This technical guide has outlined the primary biosynthetic and chemical synthesis routes for this compound starting from amino acid precursors. The biosynthetic pathway, originating from L-valine, provides a framework for understanding the natural formation of this important flavor compound. The detailed chemical synthesis protocols offer a practical approach for laboratory-scale production. Further research is needed to fully elucidate the specific enzymes and intermediates in the biosynthetic pathway and to optimize the yields of the chemical synthesis. The information presented here serves as a solid foundation for researchers and professionals working with this and related pyrazine (B50134) compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ScenTree - 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4) [scentree.co]

- 3. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

The Multifaceted Role of 2-Isopropyl-3-methoxypyrazine in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent, naturally occurring aromatic compound that plays a pivotal role in the chemical ecology of various insect species, most notably within the Coccinellidae family (ladybird beetles). This technical guide provides an in-depth exploration of the multifaceted functions of IPMP as a semiochemical, its biosynthesis, and the methodologies employed for its study. Quantitative data on IPMP concentrations in different insect species and life stages are summarized, and detailed experimental protocols for its extraction, identification, and behavioral analysis are provided. Furthermore, this guide includes visual representations of key pathways and experimental workflows to facilitate a comprehensive understanding of the significance of IPMP in insect interactions and its potential applications in pest management and drug development.

Introduction to this compound (IPMP)

This compound is a volatile organic compound belonging to the class of methoxypyrazines. These compounds are characterized by a pyrazine (B50134) ring substituted with a methoxy (B1213986) group and an alkyl group. In the case of IPMP, the alkyl group is an isopropyl substituent. IPMP is renowned for its strong, distinctive odor, often described as nutty, earthy, or reminiscent of green bell peppers. While it is a well-known flavor and aroma compound in various foods and beverages, its role in the natural world, particularly in insect chemical communication, is of significant scientific interest.

In the realm of insect chemical ecology, IPMP functions as a semiochemical—a chemical substance that carries a message. These messages can be intraspecific (between individuals of the same species) or interspecific (between individuals of different species). The diverse roles of IPMP underscore its importance in mediating critical insect behaviors, from defense and aggregation to host location.

The Diverse Roles of IPMP in Insect Chemical Ecology

IPMP serves multiple functions in the chemical communication systems of insects, acting as an allomone, a pheromone, and a kairomone depending on the context and the interacting organisms.

Aposematism and Chemical Defense (Allomone)

Many species of ladybird beetles utilize IPMP as a key component of their chemical defense mechanism. When threatened, these insects engage in "reflex bleeding," exuding droplets of their hemolymph from their leg joints. This hemolymph is laden with IPMP and other noxious compounds, creating a pungent, unpleasant odor and taste that deters predators such as birds and ants. This chemical defense is often coupled with aposematism, where the bright coloration of the ladybird (e.g., red or orange with black spots) serves as a visual warning signal to potential predators of its unpalatability. The foul smell of pyrazines reinforces this warning.

Aggregation Pheromone

IPMP also functions as an aggregation pheromone in some ladybird species, such as the seven-spotted ladybird, Coccinella septempunctata. This chemical cue is emitted to attract other ladybirds to suitable overwintering sites, leading to the formation of large aggregations. This behavior is thought to offer protection from predators and increase the chances of finding a mate upon emergence in the spring. The dual role of IPMP as both a defensive allomone and an aggregation pheromone highlights the evolutionary co-option of a single compound for multiple ecological functions.

Kairomone for Predators and Parasitoids

While IPMP is a defensive compound for ladybirds, it can be exploited by their natural enemies as a kairomone—a chemical signal that benefits the receiver but not the emitter. Predators and parasitoids that specialize on ladybirds may use the scent of IPMP to locate their prey or hosts.

"Ladybug Taint" in Viticulture

An interesting and economically significant consequence of IPMP's defensive role is the phenomenon known as "ladybug taint" in the wine industry. When ladybird beetles, particularly the invasive harlequin ladybird (Harmonia axyridis), are accidentally harvested with grapes, the IPMP from their hemolymph can be released into the grape must. Due to its extremely low odor detection threshold for humans, even minute concentrations of IPMP can impart undesirable "green" or "earthy" aromas and flavors to the finished wine, significantly impacting its quality and value.

Data Presentation: Quantitative Analysis of IPMP in Insects

The concentration of IPMP can vary significantly between different ladybird species, their life stages, and their diet. The following tables summarize quantitative data from various studies.

| Ladybird Species | Compound | Mean Concentration (pg/mg fresh weight) ± SE | Reference |

| Harmonia axyridis (Larva) | Total Methoxypyrazines | 4.192 ± 0.908 | |

| Harmonia axyridis (Adult) | Total Methoxypyrazines | 24.982 ± 3.356 | |

| Harmonia axyridis (Newly hatched adult) | Total Methoxypyrazines | 22.798 ± 2.645 | |

| Harmonia axyridis (Adult in diapause) | Total Methoxypyrazines | 23.364 ± 4.546 | |

| Harmonia axyridis (Adult) | 2-Isobutyl-3-methoxypyrazine (IBMP) | 1.235 ± 0.428 | |

| Harmonia axyridis (Adult in diapause) | 2-Isobutyl-3-methoxypyrazine (IBMP) | 0.307 ± 0.102 |

| Ladybird Species |

Technical Guide: Olfactory Receptor Response to 2-Isopropyl-3-methoxypyrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent, naturally occurring aromatic compound responsible for the characteristic green, earthy, and pea-like aromas in foods and beverages, such as bell peppers, coffee, and certain wines.[1][2] Its exceptionally low odor detection threshold, reported to be as low as 2 nanograms per liter in water, signifies a high-affinity interaction with one or more olfactory receptors (ORs) in the human olfactory system.[2][3][4] Understanding the specific receptors that bind IPMP and the subsequent signaling cascade is crucial for applications in the flavor and fragrance industry, food science, and for developing novel therapeutics targeting the olfactory system.

This technical guide provides an in-depth overview of the current scientific understanding of the olfactory receptor response to IPMP. It details the identified pyrazine-responsive receptors, summarizes quantitative interaction data, describes the canonical signaling pathway, and outlines the key experimental protocols used in the deorphanization and characterization of these receptors.

Identified Olfactory Receptors for Pyrazines

While the specific human olfactory receptor that shows the highest affinity for IPMP has not been definitively isolated and characterized in the literature, research has identified receptors that respond to the broader class of pyrazine (B50134) compounds.

Human Olfactory Receptor 5K1 (OR5K1): Screening studies of large libraries of human ORs have identified OR5K1 as a receptor responsive to several alkylpyrazines.[5][6] A study involving the screening of 2,3,5-trimethylpyrazine (B81540) against 616 human OR variants found OR5K1 to be the sole responding receptor.[5][6] Subsequent testing showed that OR5K1 is activated by a range of pyrazines, suggesting it is a specialized receptor for this class of compounds and a primary candidate for the perception of IPMP.[7]

Odorant Binding Proteins (OBPs): Early research identified a soluble pyrazine-binding protein from bovine and rat nasal epithelium.[8] While not a G-protein coupled receptor that initiates the nerve impulse, this odorant-binding protein is thought to play a role in sequestering and transporting hydrophobic odorants like pyrazines through the aqueous nasal mucus to the receptors themselves.

Quantitative Data Presentation

Direct quantitative data for the binding or activation of a specific olfactory receptor by IPMP is limited in publicly available literature. However, data from closely related pyrazines and odor threshold studies provide valuable context for the potency of this interaction.

Table 1: Binding Affinity Data for a Related Pyrazine This table shows binding data for 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a close structural analog of IPMP, with a purified odorant-binding protein.

| Ligand | Binding Partner | Method | Kd (High Affinity) | Kd (Low Affinity) | Source |

| 2-Isobutyl-3-[3H]methoxypyrazine | Purified OBP (Bovine Nasal Epithelium) | Radioligand Binding | 10 nM | 3 µM | [8] |

Table 2: Odor Detection Thresholds for IPMP This data highlights the extreme sensitivity of the human olfactory system to IPMP.

| Matrix | Detection Threshold (ng/L) | Sensory Descriptors | Source |

| Water | ~ 2 | - | [2] |

| White Wine | 0.3 - 1.6 | Green, Vegetative | [3] |

| Red Wine | 1 - 2 | Green, Vegetative | [3] |

| Concord Grape Juice | 1.11 (Orthonasal), 1.02 (Retronasal) | Ladybug Taint | [4] |

| Niagara Grape Juice | 0.74 (Orthonasal), 0.84 (Retronasal) | Ladybug Taint | [4] |

Olfactory Signaling Pathway

The perception of IPMP is initiated by a well-understood signal transduction cascade common to most odorants. This process begins when the ligand binds to its specific G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron.[7][9]

-

Binding: IPMP binds to a specific Olfactory Receptor (e.g., OR5K1).

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated olfactory-specific G-protein, Gαolf.[9]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase type III.[9]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[7]

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[9]

-

Depolarization: The influx of cations (primarily Ca2+ and Na+) through the CNG channels depolarizes the neuron.[9]

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain for processing.

Experimental Protocols

The identification of ligands for orphan ORs, a process known as deorphanization, relies on robust heterologous expression systems and functional assays.[9] The two most common high-throughput methods are the luciferase reporter assay and calcium imaging.[10][11]

Luciferase Reporter Assay

This method provides a high-throughput, quantitative measure of receptor activation by linking the cAMP signaling pathway to the expression of a reporter gene, firefly luciferase.[12][13]

Methodology:

-

Cell Culture & Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in 96-well plates.[12] The cells are then co-transfected with plasmids containing the gene for the specific human OR of interest (e.g., OR5K1), an accessory receptor-transporting protein (RTP1S) to ensure cell surface expression, and a reporter plasmid containing a luciferase gene downstream of a cAMP response element (CRE).[14] A constitutively expressed Renilla luciferase plasmid is often included for normalization.[12]

-

Incubation: Cells are incubated for approximately 24 hours to allow for gene expression.[11]

-

Odorant Stimulation: A solution containing IPMP at a known concentration is added to the wells. The cells are then incubated for 4-6 hours.[10][11]

-

Lysis and Luminescence Reading: The cells are lysed, and substrates for both firefly and Renilla luciferase are added. The plate is read using a luminometer, which measures the light output from each well.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. A significant increase in the normalized signal compared to control wells (no odorant) indicates that IPMP has activated the OR. Dose-response curves can be generated by testing a range of IPMP concentrations to determine the EC50 value.

Calcium Imaging Assay

This technique allows for the real-time visualization of OR activation by measuring the influx of calcium that occurs upon channel opening.[15]

Methodology:

-

Cell Culture & Transfection: As with the luciferase assay, HEK293T cells are cultured (often on glass-bottom dishes) and transfected with the OR of interest and RTP1S.

-

Incubation: Cells are typically incubated for 48-72 hours post-transfection.[10][11]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or a genetically encoded sensor like GCaMP).[16] This dye exhibits a significant increase in fluorescence intensity upon binding to Ca2+.

-

Imaging and Stimulation: The dish is placed on the stage of a fluorescence microscope equipped for live-cell imaging. A baseline fluorescence is recorded. A solution of IPMP is then perfused over the cells.

-

Data Acquisition: The change in fluorescence intensity within the cells is recorded over time, typically for 15-30 seconds following stimulation.[10][11]

-

Data Analysis: An increase in fluorescence intensity post-stimulation indicates a rise in intracellular calcium, signifying receptor activation. The magnitude and kinetics of the response can be quantified.

Conclusion

This compound is an exceptionally potent odorant whose perception is mediated by high-affinity interactions with olfactory receptors. While the human receptor OR5K1 has been identified as a strong candidate for detecting pyrazines, further research is required to definitively characterize its specific dose-response relationship with IPMP. The deorphanization and characterization of such receptors are enabled by robust experimental protocols, primarily luciferase and calcium imaging assays in heterologous cell systems. A thorough understanding of these receptor-ligand interactions is fundamental to advancing the fields of sensory science and drug development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0040340) [hmdb.ca]

- 2. Isopropyl methoxypyrazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Detection thresholds for this compound in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]

- 6. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Isolation and characterization of an olfactory receptor protein for odorant pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. A sensitive split luciferase assay for detecting olfactory receptor response to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium Imaging in Olfaction: Non-rodent Mammalian Species | Springer Nature Experiments [experiments.springernature.com]

- 16. Human Olfactory Receptor Sensor for Odor Reconstitution [mdpi.com]

Physical and chemical properties of 2-Isopropyl-3-methoxypyrazine

An In-depth Technical Guide to 2-Isopropyl-3-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (IPMP) is a naturally occurring heterocyclic organic compound that belongs to the pyrazine (B50134) family.[1][2] It is a potent aroma and flavor compound found in a variety of natural sources, including plants, microorganisms, and insects.[1][3][4] Renowned for its distinct earthy, green pea, and bell pepper aroma, IPMP is a significant contributor to the sensory profile of many foods and beverages, such as wine, coffee, and various vegetables.[2][5][6] Its extremely low odor detection threshold makes it a molecule of great interest in the flavor and fragrance industries.[7][8] Beyond its role in sensory science, IPMP also functions as a semiochemical in insects, acting as a defensive allomone or an attractant.[4] This guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[5][9] It is characterized by its high volatility and solubility in alcohol, with limited solubility in water.[10]

| Property | Value | References |

| IUPAC Name | 2-methoxy-3-propan-2-ylpyrazine | [1] |

| Synonyms | 2-Methoxy-3-isopropylpyrazine, 3-Isopropyl-2-methoxypyrazine | [11] |

| CAS Number | 25773-40-4 | [2] |

| Molecular Formula | C₈H₁₂N₂O | [1][2] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [5][9] |

| Boiling Point | 120-125 °C @ 20 mmHg; 189-190 °C @ 760 mmHg | [1][2][10] |

| Density | 0.996 g/mL @ 25 °C | [12][13] |

| Refractive Index | n20/D 1.494 | [12] |

| Solubility | Soluble in alcohol; Water: 698.6 mg/L @ 25 °C (est.) | [2][10] |

| logP (o/w) | 2.414 (est.) | [2][10] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [9][12] |

| Vapor Pressure | 0.274 mmHg @ 25 °C (est.) | [10] |

| Odor Profile | Earthy, green pea, beany, nutty, chocolate | [2][10][12] |

| Odor Threshold | Extremely low, in the nanogram per liter (ng/L) range | [7][8] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes key spectral information.

| Spectroscopy Type | Key Information | References |

| ¹H NMR | Spectral data is publicly available. | [1] |

| ¹³C NMR | Spectrum recorded in CDCl₃ solvent. | [1][14] |

| ¹⁵N NMR | Spectrum recorded in CDCl₃/CH₃NO₂ solvent. | [15] |

| Mass Spectrometry (EI) | Major m/z fragments: 137 (M-CH₃), 152 (M⁺), 124 (M-C₂H₄) | [1][11] |

| Infrared (FTIR) | Spectra available for Neat, ATR, and Vapor Phase samples. | [1] |

| Raman (FT-Raman) | Spectral data is available. | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of 2-methoxy-3-alkylpyrazines typically involves a two-step process: the formation of a hydroxypyrazine precursor followed by methylation.[16]

Methodology:

-

Step 1: Condensation to form 2-Hydroxy-3-isopropylpyrazine

-

This step is commonly achieved through a condensation reaction, such as the Gutknecht or Gastaldi condensation.[9]

-

A general approach involves the reaction of an α-amino acid amide (in this case, valine amide, derived from the amino acid valine) with glyoxal.[16]

-

The reactants are typically heated in a suitable solvent under acidic conditions, leading to the cyclization and formation of the 2-hydroxypyrazine (B42338) ring structure.

-

-

Step 2: O-Methylation

-

The 2-hydroxy-3-isopropylpyrazine intermediate is then O-methylated to yield the final product.[16]

-

A common methylating agent is methyl iodide (CH₃I) or diazomethane (B1218177) (CH₂N₂).[16]

-

The reaction is carried out in the presence of a base (e.g., sodium hydride) to deprotonate the hydroxyl group, forming an alkoxide that then reacts with the methylating agent via nucleophilic substitution.

-

The final product, this compound, is then purified using standard techniques such as distillation or chromatography.

-

References

- 1. This compound | C8H12N2O | CID 33166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040340) [hmdb.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) | MDPI [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. coffeeresearch.org [coffeeresearch.org]

- 7. Detection thresholds for this compound in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ScenTree - 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4) [scentree.co]

- 10. bean pyrazine, 25773-40-4 [thegoodscentscompany.com]

- 11. Pyrazine, 2-methoxy-3-(1-methylethyl)- [webbook.nist.gov]

- 12. This compound 99 , FG 25773-40-4 [sigmaaldrich.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. researchgate.net [researchgate.net]

The Formation of 2-Isopropyl-3-Methoxypyrazine in Coffee Beans: A Technical Guide

An In-depth Examination of the Biosynthetic and Formation Pathways of a Potent Aroma Compound and Defect Indicator

Introduction

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent, nitrogen-containing heterocyclic aroma compound that plays a significant and dichotomous role in the perception of coffee quality. With an extremely low sensory detection threshold, its presence can be a double-edged sword. In certain food products, such as bell peppers and peas, it contributes a characteristic vegetative or "green" aroma. In coffee, while it may contribute to the natural "peasy" note of some raw beans, it is more notoriously known as the primary chemical indicator of the "potato taste defect" (PTD), an off-flavor that can render an entire batch of coffee unpalatable.[1][2][3] This guide provides a comprehensive technical overview of the formation of IPMP in coffee beans, from its biogenesis in the coffee plant to the influence of microbial activity and post-harvest processing, for an audience of researchers and scientific professionals.

Biosynthesis and Formation Pathways of IPMP

The presence of IPMP in green, unroasted coffee beans points to a biological origin, distinct from the pyrazines formed during roasting. The formation pathways are complex and involve the coffee plant's own metabolic processes as well as the intervention of external microorganisms.

Proposed In-Planta Biosynthetic Pathway

While the complete enzymatic pathway for IPMP in Coffea species is an active area of research, a consensus is emerging based on analogous pathways in other plants, such as grapevine, and the identification of key enzymes within the coffee genome.[4][5][6][7] The proposed pathway begins with a branched-chain amino acid and culminates in a final methylation step.

-

Amino Acid Precursor: The biosynthesis is believed to originate from the amino acid L-valine, which provides the isopropyl side chain.[8]

-

Formation of the Hydroxypyrazine Intermediate: The initial steps, leading to the formation of the core pyrazine (B50134) ring, are the least understood part of the pathway. It is hypothesized that a derivative of L-valine condenses with a dicarbonyl compound (such as glyoxal) to form the non-volatile intermediate, 3-isopropyl-2-hydroxypyrazine (IPHP).[8][9]

-

The Final Methylation Step: The crucial final step is the O-methylation of IPHP. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes, which transfer a methyl group from SAM to the hydroxyl group of IPHP, forming the volatile IPMP.[4][5] Studies have successfully identified OMT genes in Coffea arabica that encode enzymes capable of this specific conversion, confirming the coffee plant's ability to produce IPMP.[4][5]

Microbial Formation and the Potato Taste Defect (PTD)

The most significant concentrations of IPMP, leading to the pronounced PTD, are strongly linked to microbial activity following physical damage to the coffee cherry.[1][3][10] This pathway is of critical economic importance, particularly in the Great Lakes region of Africa.[11]

-

Initial Vector - The Antestia Bug: The chain of events typically begins with the Antestiopsis bug (antestia bug), which feeds on coffee cherries. Its feeding action creates a physical wound on the bean.[1][11][12]

-

Bacterial Infection: This wound serves as an entry point for environmental bacteria. Research has identified specific bacteria, including those from the Enterobacteriaceae family and Pantoea coffeiphilia, as being responsible for producing IPMP.[2][10] Studies have shown that mechanical damage mimicking the bug's feeding can also lead to PTD, confirming that the wound itself is the critical enabling factor for bacterial ingress.[10]

-

Bacterial Biosynthesis: These bacteria metabolize precursors within the coffee bean to produce high concentrations of IPMP, leading to the characteristic raw potato aroma and taste in the final cup.[1][2] The defect is not easily detectable in green beans by visual inspection alone and often only becomes apparent after roasting and grinding.[1][3]

Impact of Roasting on Pyrazine Content

Roasting is a critical step that fundamentally transforms the chemical profile of coffee beans. While IPMP is primarily of biological origin, the roasting process itself is responsible for the formation of a wide array of other pyrazines that contribute to the desirable roasty, nutty, and toasted aromas of coffee. These are primarily formed through heat-induced Maillard and Strecker degradation reactions between amino acids and reducing sugars. However, the concentration of pre-existing IPMP can also change during the roasting process, generally showing a decrease at higher roasting temperatures.

Quantitative Data on IPMP Concentrations

The concentration of IPMP in coffee beans is a key determinant of its sensory impact. The following table summarizes representative quantitative data from various studies. It is important to note the significant difference in IPMP levels between healthy beans and those exhibiting the potato taste defect.

| Coffee Bean Type | Condition | Bean State | IPMP Concentration (ng/g) | Reference |

| C. arabica | Control (Undamaged) | Roasted | ~0.02 µM/g (~3.04 ng/g) | [13] |

| C. arabica | Mechanically Damaged | Roasted | ~0.12 µM/g (~18.26 ng/g) | [13] |

| C. arabica | Antestia Bug Damaged | Roasted | ~0.10 µM/g (~15.22 ng/g) | [13] |

| C. arabica | PTD-Positive | Roasted | 115 ± 1 | [12] |

| C. arabica | PTD-Positive | Green | 21 ± 1 | [12] |

| C. arabica (Various Origins) | Healthy | Green | 0.01 - 0.20 | |

| C. arabica (Suspected PTD) | PTD-Positive | Green | 0.35 - 12.80 |

Note: Concentrations are converted for comparison where necessary. Original units and methodologies in the cited papers should be consulted for detailed analysis.

Experimental Protocols: IPMP Quantification

The standard method for the sensitive and selective quantification of IPMP in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]

Detailed Methodology: HS-SPME-GC-MS Analysis

-

Sample Preparation:

-

Weigh approximately 2 grams of roasted and ground coffee or finely milled green coffee beans into a 20 mL headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., deuterated d3-IBMP, as a d3-IPMP standard is not always commercially available) for accurate quantification.

-

Add approximately 5 mL of distilled water and a salt, such as NaCl (e.g., ~1.8g), to increase the volatility of the analytes by modifying the matrix's ionic strength.[17]

-

Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Equilibration: Incubate the sample at a controlled temperature (e.g., 50-93°C) for a set time (e.g., 10-16 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.[15][17]

-

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 10-35 minutes) at the same temperature to adsorb the analytes.[15][17]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) where the adsorbed volatiles are thermally desorbed into the carrier gas (Helium) stream for a few minutes.

-

Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-WAX or DB-5ms). A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up at 3°C/min to 200°C, and then at 10°C/min to 250°C.[15]

-

Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer. The MS is typically operated in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode for high sensitivity and selectivity, monitoring characteristic ions for IPMP and the internal standard.

-

Conclusion

The formation of this compound in coffee is a multifaceted issue involving plant biochemistry, microbial activity, and agricultural practices. While the coffee plant possesses the enzymatic machinery for its synthesis, the problematic concentrations associated with the potato taste defect are unequivocally linked to physical damage of the coffee cherry and subsequent bacterial infection. Understanding these distinct pathways is crucial for the development of mitigation strategies, from pest management in the field to quality control protocols in processing and purchasing. The continued elucidation of the complete biosynthetic pathway in Coffea and the specific microbial mechanisms will provide further opportunities for targeted interventions to control the levels of this potent, and often detrimental, aroma compound.

References

- 1. What is potato taste defect & how can coffee producers stop it? - Perfect Daily Grind [perfectdailygrind.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn2.assets-servd.host [cdn2.assets-servd.host]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Hydroxypyrazine O-Methyltransferase Genes in Coffea arabica: A Potential Source of Methoxypyrazines That Cause Potato Taste Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. World Coffee Research | Potato taste defect [worldcoffeeresearch.org]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. air.uniud.it [air.uniud.it]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Biosynthesis of methoxypyrazines in grapes

An In-depth Technical Guide to the Biosynthesis of Methoxypyrazines in Grapes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a significant role in the sensory profile of various foods and beverages, including grapes and wine.[1] In viticulture and enology, they are primarily known for contributing "green" or "vegetative" aromas and flavors, such as bell pepper, asparagus, and pea. The most significant methoxypyrazines found in Vitis vinifera grapes are 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[2][3] While these compounds are characteristic and desirable in some wine varieties like Sauvignon blanc, excessive concentrations, particularly in red wines such as Cabernet Sauvignon and Merlot, are often considered detrimental to quality, indicating a lack of grape ripeness.[3][4] Understanding the biosynthesis of these compounds is therefore critical for managing their levels in the vineyard and winery to achieve desired wine styles. This guide provides a comprehensive overview of the current knowledge on methoxypyrazine biosynthesis in grapes, including the proposed pathways, key enzymatic steps, influencing factors, and analytical methodologies for their quantification.

Quantitative Data on Methoxypyrazine Concentrations

The concentration of methoxypyrazines in grapes is highly variable and depends on the grape variety, viticultural practices, and environmental conditions.[4] The following tables summarize the reported concentrations of various methoxypyrazines in different grape varieties and the impact of key environmental factors.

Table 1: Concentration of Methoxypyrazines in Various Grape Varieties

| Grape Variety | Methoxypyrazine | Concentration Range in Grapes (ng/L or pg/g) | Reference(s) |

| Red Varieties | |||

| Cabernet Sauvignon | 3-isobutyl-2-methoxypyrazine (IBMP) | up to 307 ng/L | [2] |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | up to 11.2 ng/L | [2][4] | |

| Merlot | 3-isobutyl-2-methoxypyrazine (IBMP) | up to 56.3 ng/L in wines | [4] |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | 4-16 ng/L in some wines | [2] | |

| Cabernet Franc | 3-isobutyl-2-methoxypyrazine (IBMP) | Undetectable to 18.4 pg/g | [5] |

| Marselan | 3-isobutyl-2-methoxypyrazine (IBMP) | High content observed | [4] |

| Pinot Noir | 3-isobutyl-2-methoxypyrazine (IBMP) | Generally absent | [6] |

| White Varieties | |||

| Sauvignon blanc | 3-isobutyl-2-methoxypyrazine (IBMP) | 0.6 - 78.5 ng/L in juice | [7] |

| 3-isopropyl-2-methoxypyrazine (IPMP) | 0.2 - 6.8 ng/L in juice | [7] | |

| Semillon | 3-isobutyl-2-methoxypyrazine (IBMP) | Present | [2] |

| Chardonnay | 3-isobutyl-2-methoxypyrazine (IBMP) | Present | [2] |

| Riesling | 3-isobutyl-2-methoxypyrazine (IBMP) | Present | [2] |

Table 2: Influence of Environmental and Viticultural Factors on IBMP Concentration

| Factor | Effect on IBMP Concentration | Description | Reference(s) |

| Sunlight Exposure | Decrease | Increased light exposure to grape clusters, particularly pre-veraison, significantly reduces IBMP accumulation.[8] This is a greater factor than heat.[8] Shaded clusters accumulate more IBMP.[8] | [8] |

| Temperature | Decrease with higher temperature | Cooler ripening conditions are associated with higher methoxypyrazine levels.[2][9] Warmer temperatures during the growing season lead to lower IBMP concentrations.[9] | [2][9] |

| Grape Maturity | Decrease | IBMP concentrations peak pre-veraison and then decrease as the berry ripens.[2][10] A harvest delay can significantly diminish IBMP levels.[2] | [2][10] |

| Water Status | Increase with excessive water | High water availability can lead to more vegetative growth, increased cluster shading, and consequently higher IBMP concentrations. | |

| Canopy Management | Decrease with open canopy | Practices like leaf removal that increase sunlight exposure to the fruit zone can effectively reduce methoxypyrazine levels at harvest.[10] | [10] |

Biosynthetic Pathways of Methoxypyrazines

The complete biosynthetic pathway of methoxypyrazines in grapes is not yet fully elucidated; however, two main pathways have been proposed.[1] The final and most well-understood step in both proposed pathways is the O-methylation of a hydroxypyrazine precursor.[1][11]

Proposed Precursors

It is hypothesized that amino acids are the initial building blocks for methoxypyrazine biosynthesis.[11][12]

-

3-isobutyl-2-methoxypyrazine (IBMP): Leucine and glycine (B1666218) are the proposed precursors.[12]

-

3-isopropyl-2-methoxypyrazine (IPMP): Valine and glycine are the proposed precursors.[12]

-